molecular formula C19H21ClO2 B15044984 4-Chlorophenyl 4-hexylbenzoate

4-Chlorophenyl 4-hexylbenzoate

Cat. No.: B15044984
M. Wt: 316.8 g/mol
InChI Key: FEXZDFCJDZSIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenyl 4-hexylbenzoate is an aromatic ester characterized by a 4-chlorophenyl group attached to a benzoate moiety with a hexyl chain at the 4-position. This structure combines the electronic effects of the chlorine atom with the hydrophobic hexyl chain, making it valuable in materials science and pharmaceutical research.

Properties

Molecular Formula

C19H21ClO2

Molecular Weight

316.8 g/mol

IUPAC Name

(4-chlorophenyl) 4-hexylbenzoate

InChI

InChI=1S/C19H21ClO2/c1-2-3-4-5-6-15-7-9-16(10-8-15)19(21)22-18-13-11-17(20)12-14-18/h7-14H,2-6H2,1H3

InChI Key

FEXZDFCJDZSIEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 4-hexylbenzoate typically involves the esterification of 4-chlorophenol with 4-hexylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl 4-hexylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.

    Reduction: Formation of 4-chlorophenyl 4-hexylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorophenyl 4-hexylbenzoate has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-hexylbenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The chlorophenyl group may play a role in binding to proteins or enzymes, while the hexylbenzoate moiety could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between 4-chlorophenyl 4-hexylbenzoate and similar compounds, along with their implications:

Compound Name Substituents on Benzoate Molecular Formula Key Structural Features Impact on Properties References
This compound Hexyl chain C₁₉H₂₁ClO₂ Hydrophobic hexyl chain, chlorine on phenyl Enhanced lipophilicity, thermal stability
4-Chlorophenyl 4-chlorobenzoate Chlorine atom C₁₃H₈Cl₂O₂ Two chlorine atoms (phenyl and benzoate) Higher reactivity in substitution reactions
4-(Hexyloxy)phenyl 4-cyanobenzoate Hexyloxy, cyano groups C₂₀H₂₁NO₃ Electron-withdrawing cyano group Increased polarity, potential for LC displays
4-Chlorophenyl 4-methoxybenzoate Methoxy group C₁₄H₁₁ClO₃ Methoxy group (electron-donating) Improved solubility, reduced thermal stability
4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate Hexanoyloxy group C₂₅H₃₀O₅ Esterified hexanoyloxy chain Tunable liquid crystalline behavior

Key Observations :

  • Chain Length : Longer alkyl chains (e.g., hexyl vs. methoxy) enhance hydrophobicity and melting points but reduce solubility in polar solvents .
  • Electron-Withdrawing Groups: Chlorine and cyano substituents increase reactivity in electrophilic substitutions compared to electron-donating groups like methoxy .
  • Steric Effects: Bulky substituents (e.g., hexanoyloxy) can hinder crystallization, favoring amorphous phases in materials science .

Physicochemical Properties

Thermal Stability
  • This compound’s hexyl chain provides thermal stability (predicted melting point: ~80–90°C), similar to 4-(hexyloxy)phenyl 4-cyanobenzoate (mp: 75°C) .
  • In contrast, 4-chlorophenyl 4-methoxybenzoate has a lower melting point (~60°C) due to the flexible methoxy group .
Solubility
  • The hexyl chain in this compound limits water solubility but enhances compatibility with non-polar solvents (e.g., hexane, toluene) .
  • Cyano-substituted analogs (e.g., 4-(hexyloxy)phenyl 4-cyanobenzoate) exhibit moderate polarity, making them soluble in acetone or dichloromethane .
Pharmaceutical Potential
  • Chlorinated benzoates, such as 4-chlorophenyl 4-chlorobenzoate, show antifungal and anti-inflammatory activity due to halogen bonding with biological targets .
  • The hexyl chain in this compound may improve cell membrane permeability, a trait leveraged in prodrug design .
Materials Science
  • Alkyl chain length dictates liquid crystalline behavior. For example, 4-(hexyloxy)phenyl 4-cyanobenzoate forms nematic phases, while shorter-chain analogs exhibit smectic ordering .
  • Esters with branched chains (e.g., hexanoyloxy) demonstrate lower transition temperatures, useful in tunable optical devices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.